Diphosphoglycolyl proline

Description

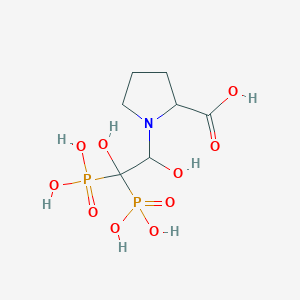

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO10P2 |

|---|---|

Molecular Weight |

335.14 g/mol |

IUPAC Name |

1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H15NO10P2/c9-5(10)4-2-1-3-8(4)6(11)7(12,19(13,14)15)20(16,17)18/h4,6,11-12H,1-3H2,(H,9,10)(H2,13,14,15)(H2,16,17,18) |

InChI Key |

CDFDGXYBANXCPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(C(O)(P(=O)(O)O)P(=O)(O)O)O)C(=O)O |

Origin of Product |

United States |

Molecular Design and Synthesis of Diphosphoglycolyl Proline Analogs

Rationale for Mimicking Mevalonate (B85504) Diphosphate (B83284) Substrate Analogs

Mevalonate diphosphate decarboxylase (MDD) is a crucial enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids. wikipedia.org Isoprenoids are vital for numerous cellular functions, including the production of cholesterol, steroid hormones, and other essential molecules. nih.govwikipedia.orgresearchgate.net The enzyme catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl 5-diphosphate (IPP). nih.govnih.gov

In certain pathogens, such as the Gram-positive bacteria Enterococcus, Streptococcus, and Staphylococcus species, the mevalonate pathway is essential for the biosynthesis of undecaprenyl phosphate (B84403), a compound required for cell wall peptidoglycan production. nih.govresearchgate.net This makes MDD an attractive target for the development of new antimicrobial agents. nih.govresearchgate.net By designing molecules that mimic the natural substrate, MVAPP, researchers can create competitive inhibitors that block the active site of the MDD enzyme, thereby disrupting the metabolic pathway of the pathogen. nih.govresearchgate.net

Diphosphoglycolyl proline (DPGP) is one such inhibitory substrate analog. nih.gov Its design is based on creating a stable molecule that can bind to the MDD active site with high affinity, thus preventing the natural substrate from binding and halting the production of essential isoprenoids. nih.govnih.gov The potent inhibition of MDD by this compound is attributed to its positively charged nitrogen atom, which mimics a proposed carbocation intermediate in the natural enzymatic reaction. nih.gov The study of such analogs provides a structural basis for understanding the MDD mechanism and informs the rational design of future inhibitors. researchgate.net

Synthetic Strategies for this compound

The synthesis of this compound, chemically known as ({[(phosphonatooxy)phosphinato]oxy}acetyl)pyrrolidine-2-carboxylate, has been achieved using established chemical strategies. nih.gov One reported synthesis utilizes methodologies previously described in the literature for similar compounds. nih.gov This approach involves the reaction of a proline derivative with a diphosphorylated glycolyl moiety.

While specific, detailed step-by-step procedures for the synthesis of this compound are not extensively published in readily available literature, the general principles of synthesizing proline analogs and phosphorylated compounds are well-documented. The synthesis of proline derivatives often involves the modification of the pyrrolidine (B122466) ring or the carboxyl and amino groups. nih.gov For instance, "proline editing" is a technique where hydroxyproline (B1673980) is incorporated into a peptide and then chemically modified to create a variety of substituted proline residues. nih.govacs.org

The synthesis of the diphosphate portion of the molecule would likely involve phosphorylation reactions, a common step in creating nucleotide and phosphorylated substrate analogs. nih.gov For example, the synthesis of mevalonate 5-diphosphate involves reacting a modified mevalonate precursor with an excess of tetrabutylammonium (B224687) diphosphate. nih.gov A similar strategy could be envisioned for the attachment of the diphosphoglycolyl group to the proline scaffold.

Derivatization and Structural Modification Approaches for Analog Development

The development of analogs of this compound involves various derivatization and structural modification approaches to enhance properties such as binding affinity, selectivity, and cell permeability. These modifications can be made to either the proline ring or the diphosphoglycolyl side chain.

Proline Ring Modifications:

Substitution at the Pyrrolidine Ring: Introducing substituents on the proline ring can influence the molecule's conformation and interaction with the enzyme's active site. nih.govresearchgate.net For example, fluorinated prolines are used to alter the stereoelectronic properties and the cis-trans isomer ratio of the prolyl amide bond, which can impact protein stability and folding. pnas.org

Altering Ring Size and Heteroatoms: Replacing the pyrrolidine ring with other cyclic structures or introducing different heteroatoms (e.g., sulfur in thiaproline) can create analogs with distinct conformational preferences. researchgate.netsigmaaldrich.com

Side Chain Modifications:

Varying the Linker: The glycolyl linker between the proline and the diphosphate group can be modified in length or composition to optimize the positioning of the diphosphate within the active site.

Phosphate Group Analogs: The diphosphate moiety is crucial for binding, but it can be replaced with more stable isosteres to improve the analog's metabolic stability.

A technique known as "proline editing" provides a versatile platform for creating a wide array of proline derivatives. nih.govacs.org This method allows for the stereospecific modification of a hydroxyproline residue within a peptide on a solid phase, enabling the synthesis of numerous analogs with diverse functional groups. nih.govacs.org Such approaches are invaluable for creating libraries of this compound analogs to screen for improved inhibitory activity.

Isomeric Considerations in this compound Synthesis

Isomerism is a critical factor in the synthesis and biological activity of this compound analogs. The proline ring contains a chiral center at the alpha-carbon, and additional stereocenters can be introduced through derivatization.

Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. sigmaaldrich.comnih.gov The relative population of these isomers can significantly affect the three-dimensional structure of a peptide or a proline-containing molecule and its interaction with a target enzyme. pnas.orgnih.gov The design of proline analogs often aims to stabilize a specific cis or trans conformation to enhance binding to the target. worldscientific.com For example, the incorporation of 4-fluoroprolines can systematically alter the cis-trans isomer ratio. pnas.org

The synthesis of optically pure proline derivatives is an active area of research. google.com Asymmetric synthesis methods are employed to produce specific stereoisomers, which is essential as different isomers can have vastly different biological activities. google.com For this compound, the synthesis would need to control the stereochemistry of the proline core to ensure the correct orientation of the functional groups for optimal binding to the MDD active site. Research on (R,S)-diphosphoglycolyl proline indicates that racemic mixtures have been used in inhibitory studies. nih.gov

Enzymatic Inhibition and Kinetic Characterization of Diphosphoglycolyl Proline

Mechanism of Mevalonate (B85504) Diphosphate (B83284) Decarboxylase Catalysis

Mevalonate diphosphate decarboxylase (MDD; EC 4.1.1.33) is a critical enzyme in the mevalonate pathway, responsible for the biosynthesis of isoprenoids. wikipedia.org It catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl diphosphate (IPP), ADP, phosphate (B84403), and carbon dioxide. wikipedia.orgnih.gov This reaction is the final step in the conversion of mevalonic acid to the essential isoprenoid precursor, IPP. nih.gov

The catalytic mechanism of MDD involves several key steps and the participation of specific amino acid residues within the active site. The process begins with the binding of the two substrates, ATP and MVAPP, to the enzyme. wikipedia.orgnih.gov The binding of MVAPP induces a conformational change in the enzyme, particularly a large loop movement, which in turn modulates the ATP binding pocket. nih.gov Subsequent binding of ATP leads to the closure of a phosphate binding loop over the active site, positioning the substrates optimally for catalysis. nih.gov

The reaction itself can be divided into two main stages: phosphorylation followed by a concerted dephosphorylation and decarboxylation. wikipedia.org An aspartic acid residue (Asp-305 in some species) acts as a general base, deprotonating the C3 hydroxyl group of MVAPP. wikipedia.org This facilitates the nucleophilic attack of the oxygen on the terminal (gamma) phosphate of ATP, leading to the formation of a reactive 3-phospho-mevalonate 5-diphosphate intermediate. escholarship.org The departure of the newly transferred phosphoryl group results in the formation of a carbocation at the C3 position. nih.gov This intermediate then undergoes decarboxylation, a step facilitated by the interaction of an arginine residue (Arg144 in some species) with the C1 carboxylate of MVAPP, ultimately yielding the product, IPP. nih.gov The entire process is dependent on the presence of divalent cations, typically Mg²⁺, which are chelated by the substrates and play a role in both the phosphorylation and decarboxylation steps. nih.govrsc.org

Diphosphoglycolyl Proline as a Competitive Inhibitor of MDD

This compound (DPGP) has been characterized as a competitive inhibitor of mevalonate diphosphate decarboxylase (MDD). nih.govresearchgate.net This mode of inhibition signifies that DPGP directly competes with the natural substrate, mevalonate 5-diphosphate (MVAPP), for binding to the enzyme's active site. nih.gov As a structural analog of MVAPP, DPGP can occupy the same binding pocket, thereby preventing the substrate from binding and halting the catalytic reaction. nih.govresearchgate.net The competitive nature of this inhibition has been demonstrated through kinetic studies, where increasing concentrations of DPGP lead to an apparent increase in the Michaelis constant (Kₘ) for MVAPP, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged. nih.gov This is a classic hallmark of competitive inhibition. Crystal structure analyses of MDD in complex with DPGP have provided a physical basis for its inhibitory action, revealing how it occupies the active site. researchgate.netnih.gov

Determination and Analysis of Inhibition Constants (Kᵢ) for DPGP

The inhibitory potency of this compound (DPGP) against mevalonate diphosphate decarboxylase (MDD) is quantified by its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to decrease the enzyme's activity by half and is a measure of the inhibitor's binding affinity to the enzyme. pharmacologycanada.org For DPGP, the Kᵢ value for human MDD has been determined to be 2.3 ± 0.3 µM. nih.govresearchgate.net Another study reported a similar Kᵢ value of 2 µM. researchgate.net These low micromolar values indicate a strong binding affinity of DPGP to the active site of MDD. The determination of these Kᵢ values is typically achieved through kinetic assays where the reaction velocity is measured at various substrate and inhibitor concentrations. nih.gov The data are then fitted to a competitive inhibition model to calculate the Kᵢ. nih.gov

| Inhibitor | Enzyme | Kᵢ (µM) | Reference |

|---|---|---|---|

| This compound (DPGP) | Human Mevalonate Diphosphate Decarboxylase (hMDD) | 2.3 ± 0.3 | nih.govresearchgate.net |

| This compound (DPGP) | Human Mevalonate Diphosphate Decarboxylase (hMDD) | 2.0 | researchgate.net |

Kinetic Parameters of MDD in the Presence of this compound (e.g., Kₘ, Vmax)

In the presence of a competitive inhibitor like this compound (DPGP), the kinetic parameters of mevalonate diphosphate decarboxylase (MDD) are altered in a characteristic manner. Specifically, the Michaelis constant (Kₘ) for the substrate, mevalonate 5-diphosphate (MVAPP), increases, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged.

The Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity. sigmaaldrich.com For human MDD, the Kₘ for (R,S)-mevalonate diphosphate is 28.9 ± 3.3 µM, and the Vₘₐₓ is 6.1 ± 0.5 U/mg. nih.govresearchgate.net For Staphylococcus epidermidis MDD, the Kₘ for (RS)-MVAPP is 9.1 µM, and the Vₘₐₓ is 9.8 units/mg. nih.gov

When DPGP is introduced, it competes with MVAPP for the active site. This competition means that a higher concentration of the substrate is required to achieve half-maximal velocity, resulting in an apparent increase in the Kₘ value. However, if the substrate concentration is sufficiently high to outcompete the inhibitor, the enzyme can still reach its normal Vₘₐₓ. Kinetic studies have demonstrated this effect through double-reciprocal plots, where the lines for different inhibitor concentrations intersect on the y-axis, a hallmark of competitive inhibition. nih.govnih.gov

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Human | Kₘ for (R,S)-MVAPP | 28.9 ± 3.3 µM | nih.govresearchgate.net |

| Vₘₐₓ | 6.1 ± 0.5 U/mg | ||

| Staphylococcus epidermidis | Kₘ for (RS)-MVAPP | 9.1 µM | nih.gov |

| Vₘₐₓ | 9.8 units/mg |

Comparative Inhibition Profile of DPGP with Other Mevalonate Pathway Analogs (e.g., 6-Fluoromevalonate (B1218973) Diphosphate)

The inhibitory effect of this compound (DPGP) on mevalonate diphosphate decarboxylase (MDD) can be better understood by comparing it with other analogs of the mevalonate pathway, such as 6-fluoromevalonate diphosphate (FMVAPP). Both DPGP and FMVAPP are competitive inhibitors of MDD, competing with the substrate mevalonate 5-diphosphate (MVAPP). nih.gov

However, kinetic studies have revealed a significant difference in their inhibitory potencies. For human MDD, FMVAPP is a much more potent inhibitor, with a Kᵢ value of 62 ± 5 nM. nih.gov This is approximately 37 times lower than the Kᵢ of DPGP (2.3 µM), indicating a significantly higher binding affinity for FMVAPP. nih.gov Crystal structures of Staphylococcus epidermidis MDD bound to these inhibitors provide a structural basis for this difference in potency. researchgate.netnih.gov Although both inhibitors occupy the MVAPP binding site, subtle differences in their interactions with active site residues account for the observed disparity in their Kᵢ values. researchgate.netnih.gov

This comparative analysis highlights the sensitivity of the MDD active site to small structural changes in inhibitor molecules and provides valuable information for the rational design of more potent and selective inhibitors.

| Inhibitor | Kᵢ | Inhibition Type | Reference |

|---|---|---|---|

| This compound (DPGP) | 2.3 ± 0.3 µM | Competitive | nih.gov |

| 6-Fluoromevalonate 5-diphosphate (FMVAPP) | 62 ± 5 nM | Competitive | nih.gov |

Structural Biology of Diphosphoglycolyl Proline Enzyme Complexes

Crystallographic Elucidation of MDD in Complex with Diphosphoglycolyl Proline

The first crystal structures of a mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD) bound to an inhibitor were reported for the enzyme from Staphylococcus epidermidis. researchgate.netnih.gov X-ray diffraction studies have successfully determined the co-crystal structure of S. epidermidis MDD in a complex with the inhibitor DPGP to a resolution of 2.05 Å. researchgate.netnih.govresearchgate.netrcsb.org This structural determination provided a significant breakthrough, offering the first glimpse into how inhibitory analogs bind to the active site of MDD. researchgate.netnih.gov

The crystallographic data revealed that two copies of the MDD enzyme are present within the asymmetric unit of the crystal. researchgate.net The placement and refinement of a single (R)-DPGP molecule within each enzyme monomer were shown to be in good agreement with the observed diffraction data. researchgate.net Notably, the DPGP used in the study was a racemic mixture of (R,S)-DPGP, but the enzyme selectively bound the (R)-DPGP enantiomer. researchgate.net

Table 1: Crystallographic Data for S. epidermidis MDD in Complex with DPGP

| Parameter | Value |

|---|---|

| PDB ID | 3QT6 rcsb.org |

| Organism | Staphylococcus epidermidis rcsb.org |

| Method | X-ray Diffraction rcsb.orgrcsb.org |

| Resolution | 2.05 Å researchgate.netnih.govrcsb.org |

| R-Value Work | 0.183 rcsb.org |

| R-Value Free | 0.226 rcsb.org |

Detailed Analysis of DPGP Binding within the MDD Active Site

Analysis of the MDD-DPGP co-crystal structure reveals that the inhibitor binds within an interior pocket of the active site cleft. researchgate.netnih.gov The conformation of the bound (R)-DPGP molecules is nearly identical across the different enzyme monomers in the crystal structure, with all 24 modeled atoms superimposing with a root mean square deviation of 0.75 Å. researchgate.net

The binding of DPGP, an analog of the natural substrate mevalonate 5-diphosphate (MVAPP), mimics the binding of the substrate. researchgate.netnih.gov The inhibitor occupies the same binding site as MVAPP, which explains its competitive inhibition mechanism with respect to the substrate. nih.govnih.gov The structure shows the diphosphate moiety of DPGP positioned within the conserved phosphate-binding loop ("P-loop") of the enzyme, a region critical for interacting with the diphosphate group of the substrate and ATP. rcsb.org

Molecular Interactions Governing DPGP-MDD Recognition, including Hydrogen Bonding Networks

The strong interaction between DPGP and the MDD active site is governed by an extensive network of molecular interactions, including numerous hydrogen bonds. researchgate.net A multitude of invariant amino acid residues, from both the protein backbone and side chains, contribute to the stable binding of the inhibitor. researchgate.net

Key residues forming direct interactions with DPGP have been identified. In human MDD (hMDD), residues Asn17 and Arg161, located in close proximity within the active site, are crucial for the binding and proper orientation of mevalonate diphosphate. nih.govnih.gov Mutagenesis studies on hMDD, specifically the N17A mutant, showed a significant increase (over 70-fold) in the inhibition constant (Ki) for DPGP, demonstrating weaker binding and confirming the functional importance of this residue in inhibitor recognition. nih.govnih.gov In the S. epidermidis MDD structure, active site side chains are observed within 2.6–3.4 Å of the bound DPGP molecule, indicating a tight fit and multiple points of contact. researchgate.net The invariant Ser192 has also been identified as making potential contributions to catalysis and ligand binding. nih.govrcsb.org

Table 2: Key Interacting Residues in MDD-DPGP Complex

| Residue (Human MDD) | Role in Interaction | Source |

|---|---|---|

| Asn17 | Important for binding and orientation of the substrate/inhibitor. Mutation significantly weakens DPGP binding. | nih.govnih.gov |

| Arg161 | Functionally important for binding and orientation of the substrate. Located in close proximity to Asn17. | nih.govnih.gov |

Conformational Dynamics of MDD upon this compound Binding

The binding of ligands such as DPGP to enzymes like MDD often induces conformational changes. researchgate.net The comparison of the apo (unbound) structure of S. epidermidis MDD with the DPGP-bound structure provides information on these dynamics. rcsb.org The binding of DPGP leads to a more closed conformation of the active site, sequestering the inhibitor from the solvent and optimizing the interaction network. This induced-fit mechanism is a common feature of GHMP kinases, the superfamily to which MDD belongs. rcsb.org The structural changes upon binding are critical for creating the precise alignment of catalytic residues required for the enzymatic reaction, and in the case of DPGP, for establishing the stable inhibitory complex.

Comparative Structural Analysis of Microbial versus Mammalian MDD-DPGP Complexes

While the core active site of MDD is largely conserved across species, comparative analysis of microbial and mammalian MDD structures reveals differences at the periphery of the active site. researchgate.netnih.govpdbj.org These variations present potential targets that could be exploited for the design of selective inhibitors that target microbial enzymes over their human counterparts. researchgate.netnih.govresearchgate.net

Inhibition studies have highlighted differences in the potency of DPGP against microbial and human MDD. For S. epidermidis MDD, the Ki value for DPGP is 4 µM, whereas for human MDD, the Ki is 2 µM, indicating a similar range of affinity. researchgate.net However, the structural differences, even if subtle, can be leveraged. For instance, a structure-based sequence alignment shows a single variable active site residue between various prokaryotic and eukaryotic MDD proteins, which could be a key determinant for selective inhibitor design. researchgate.net The development of inhibitors that specifically target the MDD of pathogenic bacteria is a promising strategy for creating new antimicrobial agents, as the mevalonate pathway is essential in many Gram-positive bacteria. researchgate.netnih.govresearchgate.net

Table 3: Inhibition Constants (Ki) of DPGP for Microbial and Mammalian MDD

| Enzyme Source | Ki for DPGP | Source |

|---|---|---|

| Staphylococcus epidermidis | 4 µM | researchgate.net |

| Human | 2.3 ± 0.3 µM | nih.govnih.gov |

Site Directed Mutagenesis and Functional Analysis of Active Site Residues

Identification of Key Residues Interacting with Diphosphoglycolyl Proline (e.g., Ser192, Arg161, Asn17)

Structural and functional studies have identified several key amino acid residues within the active site of MDD that are crucial for its interaction with the substrate mevalonate (B85504) 5-diphosphate (MVAPP) and its inhibitory analog, DPGP. X-ray crystallography of Staphylococcus epidermidis MDD in a complex with DPGP revealed numerous invariant amino acid side chains and backbone atoms that contribute to the strong binding of the inhibitor. researchgate.netnih.gov

Key interacting residues identified through these studies include:

Ser192 : This invariant serine residue is located in the active site cleft. researchgate.netnih.gov Structural data from S. epidermidis MDD show it to be within 3.5 Å of the bound DPGP molecule. nih.govwikipedia.org

Arg161 : In human MDD (hMDD), Arg161 is located in an interior pocket of the active site. nih.gov While its direct interaction with DPGP is inferred from its critical role in binding the natural substrate, MVAPP, models suggest it interacts with the C1 carbonyl group of the substrate. nih.govmdpi.com

Asn17 : Also located in the hMDD active site, Asn17 is in close proximity (2.8 Å) to Arg161 and is crucial for forming a hydrogen bond with it. nih.govmdpi.com This interaction is believed to be important for the correct binding and orientation of the substrate and competitive inhibitors like DPGP. nih.govnih.gov

Other residues in S. epidermidis MDD found to be in close contact with DPGP include Ser107, Ser139, Ser141, Tyr18, Lys21, Gly140, and Arg193. nih.govwikipedia.org Additionally, residues such as Arg144 and Asp283 (in S. epidermidis) are known to be essential for the catalytic mechanism itself. researchgate.netnih.gov

Table 1: Key MDD Residues Interacting with this compound (DPGP) or its Substrate Analog (MVAPP)

| Residue | Organism | Location/Role | Reference |

| Ser192 | S. epidermidis | Invariant residue in the active site, in close proximity to bound DPGP. | researchgate.netnih.gov |

| Arg161 | Human | In the active site pocket; interacts with the substrate's C1 carbonyl. | nih.govnih.gov |

| Asn17 | Human | In the active site; hydrogen bonds with Arg161, crucial for substrate/inhibitor binding. | nih.govnih.govmdpi.com |

| Arg144 | S. epidermidis | Essential catalytic residue; interacts with the substrate's C1 carboxylate. | researchgate.netresearchgate.net |

| Tyr18 | S. epidermidis | N-terminal strand residue within 3.5 Å of DPGP. | nih.gov |

| Lys21 | S. epidermidis | N-terminal strand residue within 3.5 Å of DPGP. | nih.gov |

Impact of Specific Amino Acid Substitutions on DPGP Binding Affinity

Mutating key residues and measuring the subsequent change in inhibitor binding affinity, often expressed as the inhibition constant (Kᵢ), provides direct evidence of their role in the interaction. A significant increase in the Kᵢ value upon mutation indicates a decrease in binding affinity.

Studies on human MDD have demonstrated the following:

Asn17 to Alanine (B10760859) (N17A) : This mutation results in a dramatic decrease in binding affinity for DPGP. The Kᵢ value for DPGP was found to be more than 70-fold higher for the N17A mutant compared to the wild-type enzyme. nih.gov This highlights the critical role of Asn17 in securing the inhibitor in the active site. nih.govmdpi.com

Arg161 to Glutamine (R161Q) : While a specific Kᵢ value for DPGP with this mutant was not reported, the mutation caused a catastrophic loss of enzymatic activity. nih.gov Given that DPGP is a competitive inhibitor that mimics the natural substrate, this loss of function strongly implies a compromised ability to bind ligands in the active site. nih.govmdpi.com

Ser192 to Alanine (S192A) : In S. epidermidis MDD, the S192A mutation was found to have a more pronounced effect on catalysis than on binding. researchgate.net Studies with a similar analog, 6-fluoromevalonate (B1218973) diphosphate (B83284) (FMVAPP), showed that binding interactions with the S192A mutant were similar to those observed with the wild-type enzyme, suggesting a less critical role for this residue in inhibitor affinity compared to its catalytic function. researchgate.net

Table 2: Effect of Amino Acid Substitutions on DPGP Binding Affinity in Human MDD

| Mutation | Wild-Type Kᵢ (DPGP) | Mutant Kᵢ (DPGP) | Change in Binding Affinity | Reference |

| N17A | 2.3 µM | > 161 µM | >70-fold decrease | nih.gov |

Role of Mutated Residues in MDD Catalytic Efficiency in the Presence of DPGP

The catalytic efficiency of an enzyme is often measured by the kcat/Km ratio, which reflects both the turnover rate (kcat) and substrate affinity (Km). mdpi.com Mutations in the active site can severely impair this efficiency, which can be observed through changes in Vmax, kcat, and Km. DPGP acts as an inhibitor, and its effectiveness is related to the enzyme's catalytic function.

Ser192 to Alanine (S192A) : The substitution of Ser192 with alanine in S. epidermidis MDD leads to an approximately 1000-fold decrease in the catalytic turnover number (kcat). researchgate.net This drastic reduction underscores the importance of Ser192 in the catalytic mechanism of the enzyme.

Arg161 to Glutamine (R161Q) : This conservative mutation in human MDD resulted in a ~1000-fold reduction in specific activity. nih.gov This demonstrates that the positive charge and hydrogen-bonding capability of the arginine side chain are indispensable for efficient catalysis.

Table 3: Impact of Mutations on MDD Catalytic Parameters

| Mutation | Enzyme | Effect on Catalysis | Reference |

| S192A | S. epidermidis MDD | ~1000-fold decrease in kcat | researchgate.net |

| R161Q | Human MDD | ~1000-fold decrease in specific activity | nih.gov |

| N17A | Human MDD | Vmax decreased ~24-fold; Km for MVAPP increased 15-fold | nih.gov |

Elucidation of Catalytic Contributions from DPGP-Interacting Residues

Through the analysis of site-directed mutagenesis data, the specific contributions of DPGP-interacting residues to the catalytic mechanism of MDD can be determined.

Ser192 : The finding that the S192A mutation drastically reduces kcat by three orders of magnitude identified Ser192 as a newly recognized residue critical for MDD catalysis. researchgate.net Although it interacts with the inhibitor DPGP, its primary contribution is to the chemical steps of the reaction rather than just binding. researchgate.netresearchgate.net

Arg161 : This residue plays a crucial role in catalysis, likely by interacting with the C1 carboxylate of the substrate MVAPP. nih.govmdpi.com This interaction is thought to stabilize the transition state during the decarboxylation step of the reaction. The near-total loss of activity in the R161Q mutant confirms its essential catalytic function. nih.govresearchgate.net

Asn17 : The main contribution of Asn17 appears to be structural, ensuring the correct positioning and orientation of the catalytically vital Arg161 residue through a hydrogen bond. nih.govnih.govmdpi.com By maintaining the architecture of the active site, it facilitates efficient substrate binding and, consequently, catalysis. Its mutation leads to a significant decrease in binding affinity and catalytic efficiency, underscoring its importance in creating a catalytically competent active site. nih.gov

Mechanistic Insights and Biological Implications from Diphosphoglycolyl Proline Studies

DPGP as a Probe for Elucidating the MDD Catalytic Mechanism

Diphosphoglycolyl proline is an analog of mevalonate (B85504) 5-diphosphate (MVAPP), the natural substrate for mevalonate diphosphate (B83284) decarboxylase (MDD). researchgate.netresearchgate.net As a competitive inhibitor of MDD, DPGP binds to the active site, mimicking the substrate and allowing researchers to "freeze" the enzyme in a state that is amenable to structural and functional studies. nih.govnih.gov This has been instrumental in elucidating the catalytic mechanism of MDD, which catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl diphosphate (IPP), a fundamental building block for a vast array of biologically important molecules. researchgate.netwikipedia.org

The determination of the crystal structure of Staphylococcus epidermidis MDD in complex with DPGP has provided a detailed snapshot of the enzyme's active site with a bound ligand. researchgate.netrcsb.org These structural studies have been crucial for identifying the specific amino acid residues that are key for substrate binding and catalysis. rcsb.org For instance, the analysis of MDD-DPGP complexes, in conjunction with site-directed mutagenesis studies, has highlighted the functional importance of several conserved residues. In human MDD, residues such as Asparagine-17 (N17) and Arginine-161 (R161) have been identified as crucial for the binding and proper orientation of the substrate. nih.govnih.gov Mutation of N17 to alanine (B10760859) (N17A) resulted in a significant increase in the inhibition constant (Ki) for DPGP, indicating weaker binding of the inhibitor and, by extension, the substrate. nih.govnih.gov Similarly, the S192A mutation in S. epidermidis MDD was found to decrease the catalytic rate by approximately 1000-fold, underscoring its role in the catalytic process. rcsb.org The use of DPGP as a probe has thus been invaluable in constructing a model of the enzyme's catalytic cycle and understanding the specific roles of active site residues. nih.gov

Understanding the Role of the Diphosphoglycolyl Moiety in Enzyme Recognition

The specific chemical structure of this compound is key to its function as an effective mimic of MVAPP. The molecule can be dissected into two principal components: the diphosphate group and the glycolyl proline group. The diphosphate moiety is essential for anchoring the inhibitor within the active site through interactions with a conserved phosphate-binding loop (P-loop), a common feature in ATP- and diphosphate-binding enzymes. researchgate.net

The glycolyl proline portion of the molecule introduces a unique structural constraint. The pyrrolidine (B122466) ring of proline is conformationally rigid, and this restriction is often exploited in the design of enzyme inhibitors to orient other functional groups into specific binding pockets within an enzyme's active site. mdpi.com In the case of DPGP, the proline ring likely helps to position the diphosphate and glycolyl groups in a manner that closely resembles the bound conformation of the natural substrate, MVAPP. Structural studies of the MDD-DPGP complex reveal numerous interactions between the inhibitor and invariant amino acid residues in the active site. researchgate.netresearchgate.net These interactions provide a physical basis for the observed binding affinity and the competitive nature of the inhibition. researchgate.net The study of how this specific moiety is recognized by MDD has provided broader insights into the principles of molecular recognition by enzymes, highlighting the importance of both electrostatic interactions (from the diphosphate) and shape complementarity (from the rigid proline ring).

Implications of DPGP-Mediated MDD Inhibition for Isoprenoid Pathway Regulation

The mevalonate pathway is a critical metabolic route responsible for the synthesis of all isoprenoids in humans and other organisms. This pathway is tightly regulated to ensure a balanced supply of its diverse end-products, which include cholesterol, steroid hormones, dolichols, and ubiquinone. wikipedia.org The primary site of regulation is the enzyme HMG-CoA reductase, which is subject to feedback inhibition by downstream products of the pathway. researchgate.net However, other enzymes in the pathway, such as mevalonate kinase, are also known to be allosterically regulated. mdpi.complos.org

MDD catalyzes the final, irreversible step in the synthesis of the isoprenoid building block, IPP, via the mevalonate pathway. researchgate.netwikipedia.org As such, its inhibition has significant consequences for the entire pathway. By blocking the conversion of MVAPP to IPP, inhibitors like DPGP cause the accumulation of upstream intermediates, including MVAPP and mevalonate 5-phosphate. nih.gov Such accumulation of pathway intermediates can, in turn, exert feedback control on earlier enzymatic steps. nih.gov For instance, it is known that some intermediates can inhibit mevalonate kinase, providing another layer of regulation. plos.org Therefore, the study of DPGP's inhibitory action does not only shed light on the MDD enzyme itself but also helps to understand the complex regulatory networks that govern the flux through the entire isoprenoid pathway. The essential nature of this pathway in pathogenic bacteria also makes MDD an attractive target for the development of novel antimicrobial agents. researchgate.netresearchgate.netrcsb.org

Contribution to the Understanding of Water's Role in Enzyme Inhibition and Catalysis

Water molecules are not merely a passive solvent in biological systems but often play active roles in enzymatic catalysis and ligand binding. pnas.orgresearchgate.netmdpi.com In the context of MDD, structural and computational studies have suggested the importance of ordered water molecules within the active site. wikipedia.orgnih.govresearchgate.net Crystal structures of MDD have revealed the presence of well-ordered water molecules that participate in a hydrogen-bonding network, helping to correctly position the substrate and active site residues for catalysis. nih.gov

Molecular dynamics simulations of Saccharomyces cerevisiae MDD have proposed a specific role for a water molecule in the catalytic mechanism, suggesting that it may act as a proton shuttle to facilitate the deprotonation of the C3-hydroxyl group of MVAPP, a key step in the reaction. researchgate.netresearchgate.net The study of enzyme-inhibitor complexes, such as MDD bound to DPGP, provides an excellent opportunity to investigate the role of these active site water molecules. By analyzing the crystal structure of the inhibited complex, researchers can determine whether water molecules are displaced upon inhibitor binding or if they form bridging interactions that stabilize the enzyme-inhibitor complex. researchgate.net This information is crucial for a complete understanding of the energetics and specificity of ligand binding and for the rational design of more potent and specific inhibitors. The insights gained from the DPGP-MDD system thus contribute to the broader understanding of how water molecules participate in the fundamental processes of enzyme catalysis and inhibition.

Data Tables

Table 1: Inhibition of Mevalonate Diphosphate Decarboxylase (MDD) by this compound (DPGP)

| Enzyme Source | Mutant | Inhibition Constant (Ki) for DPGP (µM) | Reference |

| Human | Wild-Type | 2.3 ± 0.3 | nih.govnih.gov |

| Human | N17A | >160 | nih.govnih.gov |

| S. epidermidis | Wild-Type | 4.0 | researchgate.net |

Table 2: Effect of Active Site Mutations on Human MDD Catalytic Activity

| Mutant | Effect on Catalytic Activity | Reference |

| N17A | Vmax reduced to ~4% of wild-type | nih.govnih.gov |

| R161Q | ~1000-fold reduction in specific activity | nih.govnih.gov |

Applications in Biochemical and Molecular Research

DPGP as a Tool for Characterizing Mevalonate (B85504) Diphosphate (B83284) Decarboxylase Activity

Diphosphoglycolyl proline serves as a classic competitive inhibitor of mevalonate diphosphate decarboxylase (MDD), binding to the active site of the enzyme and preventing the binding of its natural substrate, mevalonate 5-diphosphate (MVAPP). nih.gov This inhibitory action has been crucial in elucidating the kinetic properties and active site architecture of MDD.

Research on human MDD (hMDD) has demonstrated that DPGP exhibits a strong inhibitory constant (Ki) of approximately 2.3 µM. nih.govrcsb.orgresearchgate.net This potent inhibition has allowed for detailed characterization of the enzyme's active site. For instance, studies involving site-directed mutagenesis have revealed the importance of specific amino acid residues in the binding of both the natural substrate and inhibitors like DPGP. Mutation of the asparagine residue at position 17 to alanine (B10760859) (N17A) in hMDD resulted in a greater than 70-fold increase in the Ki value for DPGP, indicating a significantly weakened interaction and highlighting the critical role of this residue in inhibitor binding. nih.govrcsb.org Similarly, the R161Q mutation in hMDD led to a dramatic 1000-fold decrease in specific activity, further emphasizing the functional importance of residues within the active site. nih.govresearchgate.net

The following table summarizes the kinetic parameters of wild-type and mutant human MDD in the presence of DPGP:

| Enzyme | Ki for DPGP (µM) | Fold-change in Ki vs. Wild-Type | Reference |

| Wild-Type hMDD | 2.3 ± 0.3 | - | nih.gov |

| N17A hMDD | >160 | >70 | nih.gov |

Development of DPGP-Based Research Reagents for Pathway Analysis

The specific and potent nature of DPGP's interaction with MDD has led to its development as a research reagent for pathway analysis. By inhibiting a key step in the mevalonate pathway, DPGP can be used to study the downstream effects of reduced isoprenoid biosynthesis. This is valuable for understanding the regulation of the pathway and its role in various cellular processes. While DPGP itself is a powerful tool, its core structure can also serve as a scaffold for the design of other pathway analysis tools, such as fluorescently labeled probes or affinity chromatography ligands, to further investigate MDD and its interacting partners. The use of such specific inhibitors is a fundamental approach in pathway-based analysis, allowing researchers to dissect complex biological systems. nih.govreactome.org

Utilization of DPGP in Investigating Differential MDD Inhibition across Species

Comparative studies of MDD from different species have revealed significant differences in their susceptibility to inhibition by DPGP. For example, while DPGP is a potent inhibitor of human MDD, its inhibitory effect on MDD from the bacterium Staphylococcus epidermidis is considerably weaker, with a reported Ki value of 4.3 µM. nih.gov This disparity in inhibition provides a basis for investigating the structural differences between mammalian and microbial MDD enzymes.

Crystal structures of S. epidermidis MDD in complex with DPGP have been solved, providing a detailed view of the inhibitor bound to the active site. nih.govresearchgate.net By comparing these structures with those of human MDD, researchers can identify subtle differences in the active site periphery that may be exploited for the development of species-selective inhibitors. nih.gov This structural information is invaluable for understanding the molecular basis of differential inhibition and for guiding the design of new antimicrobial agents.

The table below highlights the differing inhibitory constants of DPGP against MDD from different species:

| Species | MDD Isoform | Ki for DPGP (µM) | Reference |

| Homo sapiens | hMDD | 2.3 ± 0.3 | nih.gov |

| Staphylococcus epidermidis | SeMDD | 4.3 | nih.gov |

Potential for DPGP Analogs in Antimicrobial Agent Research Targeting Microbial MDD

The mevalonate pathway is essential for the survival of certain pathogenic Gram-positive bacteria, including Staphylococcus, Streptococcus, and Enterococcus species, where it is required for the biosynthesis of the cell wall component undecaprenyl phosphate (B84403). nih.govresearchgate.net This makes the enzymes of the mevalonate pathway, including MDD, attractive targets for the development of new antimicrobial agents. nih.govscience.govscience.gov

The observed differences in DPGP's affinity for human versus bacterial MDD suggest that it may be possible to design DPGP analogs that selectively target the microbial enzyme. nih.gov By exploiting the structural variations between the active sites of human and bacterial MDD, medicinal chemists can aim to develop compounds with high potency against the pathogen's enzyme while minimizing effects on the human counterpart. This strategy of targeting essential metabolic pathways is a promising avenue for the discovery of novel antibiotics. The development of proline-rich antimicrobial peptides (PrAMPs) has also shown that proline-containing molecules can have significant antimicrobial properties, further supporting the potential of DPGP analogs in this area of research. mdpi.com

Computational and Theoretical Studies of Diphosphoglycolyl Proline

Molecular Docking and Dynamics Simulations of DPGP-MDD Interactions8.2. Quantum Mechanical Calculations on DPGP Conformations and Reactivity8.3. Structure-Activity Relationship (SAR) Modeling based on DPGP and Analogs8.4. Predictive Modeling for Rational Design of DPGP Derivatives

Further investigation into the origin of the compound name or potential alternative nomenclature may be necessary to locate any relevant research. At present, the lack of data prevents the creation of the requested scientific article.

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Investigations of DPGP-MDD Complexes

While X-ray crystallography has provided high-resolution structural data on the DPGP-MDD complex, further spectroscopic investigations could offer dynamic insights into the binding event and the conformational changes induced in the enzyme. nih.gov

Detailed Research Findings:

Initial crystallographic studies have revealed the static binding pose of DPGP within the active site of MDD, providing a foundational understanding of the key interactions. nih.gov For instance, the crystal structure of Staphylococcus epidermidis MDD bound to DPGP has been resolved at 2.05 Å, highlighting the physical basis for its inhibitory action. nih.gov

Future research could employ a suite of advanced spectroscopic techniques to build upon this static picture:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR could elucidate the dynamic behavior of the DPGP-MDD complex in a more physiologically relevant environment than a crystal lattice. Techniques such as saturation transfer difference (STD) NMR and water-LOGSY could precisely map the binding epitope of DPGP on the MDD surface. Furthermore, heteronuclear single quantum coherence (HSQC) experiments on isotopically labeled MDD in the presence and absence of DPGP could identify specific amino acid residues involved in the binding and allosteric communication across the enzyme.

Fluorescence Spectroscopy: While fluorescence has been used to study the binding of fluorescent substrate analogs like TNP-ATP to MDD, this can be extended to the DPGP-MDD interaction. nih.gov Intrinsic tryptophan fluorescence quenching of MDD upon DPGP binding could provide kinetic and thermodynamic parameters of the interaction, such as association and dissociation rate constants and the binding affinity. Förster resonance energy transfer (FRET) could also be employed by introducing fluorescent probes onto both DPGP and MDD to measure conformational changes in the enzyme upon inhibitor binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be invaluable for assessing changes in the secondary and tertiary structure of MDD upon DPGP binding. This could reveal whether the inhibition mechanism involves significant structural rearrangement of the enzyme.

Isothermal Titration Calorimetry (ITC): ITC would allow for a complete thermodynamic profiling of the DPGP-MDD interaction. This technique directly measures the heat released or absorbed during the binding event, providing precise values for the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data is crucial for understanding the driving forces behind the binding.

By combining these techniques, a more comprehensive and dynamic model of the DPGP-MDD interaction can be constructed, moving beyond the current static snapshot.

Exploration of DPGP's Interaction with Other Enzymes Beyond MDD

The current body of research is heavily focused on DPGP's inhibitory effect on MDD. nih.govresearchgate.netnih.gov However, the specificity of DPGP has not been extensively profiled against other enzymes, both within and outside the mevalonate (B85504) pathway.

A critical future research direction is the comprehensive screening of DPGP against a broad panel of enzymes, particularly those with structurally similar active sites or those that bind diphosphorylated substrates. This is essential to understand potential off-target effects and to fully characterize DPGP as a chemical probe.

Enzyme families of interest for screening include:

Other kinases and enzymes in the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily. nih.gov

Enzymes that bind proline or proline-containing substrates.

Other decarboxylases.

Techniques such as differential scanning fluorimetry (DSF), activity-based protein profiling (ABPP), and high-throughput enzymatic assays could be employed for this purpose. Discovering additional targets could open new avenues for the therapeutic application of DPGP or inform the design of more specific derivatives. Conversely, demonstrating high specificity for MDD would further validate its use as a selective chemical tool for studying the mevalonate pathway.

Development of Novel DPGP Derivatives with Enhanced Specificity

The synthesis of novel DPGP derivatives represents a promising avenue for improving its potency and specificity as an MDD inhibitor. The existing structure of DPGP provides a scaffold that can be systematically modified.

Detailed Research Findings:

The synthesis of DPGP itself has been achieved using established chemical strategies. researchgate.net Furthermore, extensive research into the synthesis of various proline derivatives for applications in catalysis and peptide chemistry has created a rich toolbox of synthetic methodologies that can be applied to modify the proline ring of DPGP. nih.govnih.govorganic-chemistry.org

Future work should focus on structure-activity relationship (SAR) studies by synthesizing and testing a library of DPGP analogs. Potential modifications could include:

Modifications to the Proline Ring: Introduction of substituents at various positions on the pyrrolidine (B122466) ring could probe interactions with specific pockets in the MDD active site and enhance binding affinity or specificity. nih.govsigmaaldrich.com For example, fluorination of the proline ring could alter its electronic properties and conformational preferences.

Alterations to the Diphosphate (B83284) Group: The length and composition of the diphosphate chain could be varied to optimize interactions with the phosphate-binding region of the active site. Bioisosteric replacements for the phosphate (B84403) groups could also be explored to improve cell permeability.

Stereochemical Variations: As DPGP is typically used as a racemic mixture of (R,S)-diphosphoglycolyl proline, the separate synthesis and testing of the individual stereoisomers could lead to the identification of a more potent eutomer. researchgate.net

These novel derivatives would be evaluated through enzymatic assays to determine their inhibitory constants (Ki) against MDD. Promising candidates would then be co-crystallized with MDD to structurally validate the intended design strategy.

Integration of DPGP Studies into Systems Biology Approaches for Metabolic Pathway Research

Systems biology aims to understand the complex interactions within biological systems, including metabolic networks. mdpi.com DPGP, as a specific inhibitor of a key enzyme, can be a powerful tool in a systems biology context to study the dynamics of the mevalonate pathway and its crosstalk with other metabolic routes.

Detailed Research Findings:

Recent advances in metabolomics and computational modeling have enabled the study of metabolic pathways at a systems level. embopress.org Proline metabolism itself has been shown to be intricately linked with cellular redox homeostasis and signaling pathways. nih.govnih.govfrontiersin.org

Future research should focus on integrating DPGP into these systems-level investigations:

Metabolomic Profiling: By treating cells or organisms with DPGP and performing untargeted metabolomics, researchers can map the global metabolic response to the specific inhibition of MDD. This can reveal previously unknown connections between the mevalonate pathway and other areas of metabolism.

Flux Balance Analysis (FBA): Computational models of cellular metabolism, such as FBA models, can be used to predict the metabolic consequences of MDD inhibition. DPGP can be used to experimentally validate and refine these models by comparing the predicted metabolic fluxes with experimentally measured changes in metabolite levels.

Perturbation Studies: DPGP can be used as a chemical perturbagen to study the robustness and resilience of the mevalonate pathway. By observing how the system responds to the inhibition of a single node (MDD), researchers can gain insights into the regulatory mechanisms that govern metabolic homeostasis.

The integration of DPGP as a specific chemical probe into systems biology workflows will provide a more holistic understanding of the mevalonate pathway and its role in cellular physiology and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.